molecular formula C7H10N4O3 B2863424 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid CAS No. 1505149-43-8

2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid

Cat. No.: B2863424
CAS No.: 1505149-43-8
M. Wt: 198.182
InChI Key: GYVREGHQUXPYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid ( 1505149-43-8) is a high-purity heterocyclic building block with a molecular formula of C 7 H 10 N 4 O 3 and a molecular weight of 198.18 g/mol . This compound is characterized by a 1,2,3-triazole ring core substituted with a dimethylcarbamoyl group and an acetic acid side chain, offering two distinct functional handles for further chemical modification . As a key synthetic intermediate, it is primarily valued in medicinal chemistry and drug discovery for the synthesis of more complex molecules. The 1,2,3-triazole scaffold is a privileged structure in drug design due to its potential for diverse biological interactions. The molecule's structure, featuring both hydrogen bond acceptor and donor capabilities, makes it a versatile precursor for constructing compound libraries in high-throughput screening and for the development of targeted therapeutics . Its applications extend to materials science, where it can be used in the development of advanced polymers and ligands. Please note: This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10(2)7(14)5-3-11(9-8-5)4-6(12)13/h3H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVREGHQUXPYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505149-43-8
Record name 2-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid involves several steps. One common method includes the reaction of 4-amino-1,2,3-triazole with dimethylcarbamoyl chloride to form the intermediate 4-(dimethylcarbamoyl)-1,2,3-triazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylcarbamoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt key biological processes in microbial cells .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid with analogs from the evidence:

Compound Name Substituent(s) Triazole Type Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 4-(Dimethylcarbamoyl) 1,2,3 or 1,2,4* ~199.18 (estimated) High polarity; potential medicinal or agrochemical use N/A
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid 3-Methyl 1,2,4 141.13 Used in coordination chemistry (Cu complexes)
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid 3,5-Dibromo 1,2,4 285.93 High molecular weight; potential halogen bonding
2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid 4-Methoxycarbonyl 1,2,3 185.14 Ester group; hydrolytically unstable
2-[4-(aminomethyl)triazol-1-yl]acetic acid hydrochloride 4-Aminomethyl 1,2,3 157.07 (free base) Basic amino group; forms salts
2-(4-Formyl-1H-1,2,3-triazol-1-yl)acetic acid 4-Formyl 1,2,3 155.11 Aldehyde group; reactive in Schiff base formation
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride 3,5-Dimethyl 1,2,4 191.63 (HCl salt) Steric hindrance; improved stability

*Exact triazole type unspecified for the target compound; analogs include both 1,2,3- and 1,2,4-triazoles.

Physicochemical Properties

  • Polarity and Solubility : The dimethylcarbamoyl group in the target compound likely increases polarity compared to methyl () or bromo () substituents, enhancing water solubility. However, steric bulk from dimethylcarbamoyl may reduce solubility relative to smaller groups like formyl ().
  • Acidity : The acetic acid moiety (pKa ~2.5–4.5) is influenced by substituents. Electron-withdrawing groups (e.g., bromo in ) lower pKa, increasing acidity, while electron-donating groups (e.g., methyl in ) raise pKa .
  • Thermal Stability : Compounds with bulky substituents (e.g., 3,5-dimethyl in ) exhibit higher thermal stability due to reduced molecular motion.

Biological Activity

2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid is a compound that features a triazole ring, known for its diverse biological activities. The triazole moiety has been extensively studied due to its potential in medicinal chemistry, particularly for its anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and including data tables for clarity.

Chemical Structure and Synthesis

The compound's structure is characterized by a triazole ring substituted with a dimethylcarbamoyl group and an acetic acid moiety. Its synthesis typically involves reactions that introduce the triazole ring and subsequent functionalization to achieve the desired substituents.

Anticancer Activity

Studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. A notable study synthesized several triazole derivatives and evaluated their anticancer activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines using MTT assays. The results indicated that certain derivatives exhibited potent antiproliferative effects by inducing apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Research into related compounds has shown that they can effectively inhibit bacterial growth. For example, compounds with similar structures were tested against Mycobacterium tuberculosis and demonstrated varying degrees of activity, with some exhibiting IC50 values comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in multiple studies. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of 1,2,4-triazole derivatives, including this compound. The evaluation involved testing these compounds against various cancer cell lines. The results showed that one particular derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating strong anticancer potential .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of triazole derivatives against a range of bacterial strains. The results revealed that certain compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMCF-715 µM
AnticancerSW48020 µM
AntimicrobialStaphylococcus aureus<10 µg/mL
AntimicrobialE. coli<10 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid, and how do their conditions impact yield and scalability?

  • Methodology : The compound can be synthesized via triazole N-alkylation, where dimethylacetamide dimethyl acetal is condensed with primary amides under reflux in solvents like DMF or acetonitrile. Continuous-flow synthesis (e.g., using microreactors) offers improved sustainability and scalability compared to batch methods, with yields up to 85% under optimized flow rates and temperatures . Key parameters include catalyst choice (e.g., acidic/basic conditions) and solvent selection to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is recommended for purity assessment, while nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural features like the triazole ring and dimethylcarbamoyl group. Mass spectrometry (MS) validates molecular weight, and Fourier-transform infrared (FTIR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How do temperature and solvent systems influence the stability of this compound during synthesis?

  • Methodology : Stability studies show that temperatures above 80°C in polar aprotic solvents (e.g., DMSO) risk decomposition of the triazole moiety. Optimal storage conditions involve inert atmospheres (N₂/Ar) at 4°C in amber vials to prevent photodegradation. pH control (neutral to mildly acidic) during synthesis minimizes hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different alkylation agents or catalysts?

  • Methodology : Systematic variation of alkylation agents (e.g., methyl iodide vs. benzyl bromide) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) should be paired with kinetic studies to identify rate-determining steps. For example, bulky alkylating agents may require longer reaction times (24+ hours) but reduce side-product formation. Statistical tools like Design of Experiments (DoE) can optimize parameters and reconcile discrepancies in yield data .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel reactions (e.g., cycloadditions or functionalization)?

  • Methodology : Density functional theory (DFT) calculations can model transition states for triazole-mediated reactions, such as Huisgen cycloadditions. Molecular dynamics simulations predict solvation effects, while cheminformatics tools (e.g., RDKit) analyze substituent effects on electronic properties. Integration with experimental data via ICReDD’s reaction path search methods accelerates discovery .

Q. What strategies enable selective functionalization of the triazole and carboxylic acid groups for enhanced bioactivity?

  • Methodology : The carboxylic acid can be esterified or amidated using carbodiimide coupling agents (e.g., EDC/HOBt), while the triazole’s N-2 position is amenable to alkylation or click chemistry. For bioactivity optimization, introduce substituents like thiophene or morpholine via Suzuki-Miyaura cross-coupling, followed by in vitro assays to evaluate pharmacokinetic properties .

Q. How can high-throughput screening (HTS) be applied to study the compound’s interactions with biological targets?

  • Methodology : Use fluorescence polarization assays or surface plasmon resonance (SPR) to screen against enzyme targets (e.g., kinases). Libraries of derivatives can be synthesized via parallel synthesis in 96-well plates, with LC-MS/MS monitoring reaction progress. Machine learning models (e.g., random forests) correlate structural features with activity data .

Q. What experimental approaches validate the mechanism of cyclocondensation reactions involving this compound?

  • Methodology : Isotopic labeling (e.g., ¹⁵N-triazole) combined with in-situ IR spectroscopy tracks intermediate formation. Kinetic isotope effects (KIE) and Hammett plots elucidate whether the rate-determining step involves nucleophilic attack or proton transfer. X-ray crystallography of intermediates confirms structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.